4-(dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide, also known as DASA-58, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the calcium release-activated calcium (CRAC) channel, which is essential for the activation of T cells and other immune cells.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis of related compounds like 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of the osteoarthritis drug rhein, demonstrates the potential of such compounds in medicinal chemistry, especially in drug design and development (Owton et al., 1995).
Electrochemical and Photoluminescence Properties
- Studies on derivatives of 9-naphthylanthracene, which have structural similarities, show significant electrochemical properties and excimer emission. This suggests potential applications in materials science, particularly in developing luminescent materials and organic nanoparticles (Suk et al., 2011).
Biological Evaluation
- Benzamide derivatives have been evaluated for their biological applications. For instance, their inhibitory potential against various human recombinant alkaline phosphatases and ecto-5′-nucleotidases highlights their relevance in medicinal chemistry and potential therapeutic applications (Saeed et al., 2015).
Anti-Tubercular Applications
- Novel derivatives of benzamide have shown promising in vitro anti-tubercular activity. Their non-cytotoxic nature and potential interaction with essential enzymes of Mycobacterium tuberculosis suggest their utility in developing new anti-tubercular drugs (Nimbalkar et al., 2018).
NO Production Inhibition
- New benzamide derivatives have been found to inhibit nitric oxide production in microglia cells, indicating potential applications in neurological research and therapy (Kim et al., 2009).
Luminescent Supramolecular Liquid Crystals
- The self-assembly of benzamide compounds containing the 4-aryl-1H-pyrazole unit into luminescent supramolecular liquid crystals showcases their potential in creating advanced materials with unique optical properties (Moyano et al., 2013).
Polymer Synthesis
- Benzamide derivatives are used in the synthesis of polyamides with flexible main-chain ether linkages. These materials have good solubility and thermal stability, which is important for applications in materials science and engineering (Hsiao et al., 2000).
Wirkmechanismus
Mode of Action
The compound’s structure, particularly the presence of the anthracene moiety, suggests it may interact with its targets through intermolecular hydrogen bonds
Result of Action
The compound’s structure suggests it may have potential effects at the molecular and cellular levels, possibly through intermolecular hydrogen bonding
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-(9,10-dioxoanthracen-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5S/c1-25(2)31(29,30)15-12-10-14(11-13-15)23(28)24-19-9-5-8-18-20(19)22(27)17-7-4-3-6-16(17)21(18)26/h3-13H,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNUIQPGOWRDID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.